N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a hydroxyl group and a thiazole ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclopropyl)-1,3-thiazole-4-carboxamide
- N-(2-hydroxycyclopentyl)-1,3-thiazole-4-carboxamide
- N-(2-hydroxycyclohexyl)-1,3-thiazole-4-carboxamide
Uniqueness
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAFQYTGPDISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CSC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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